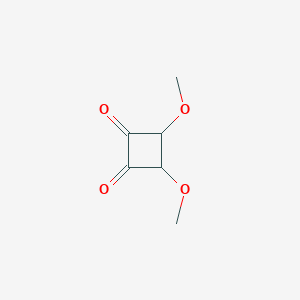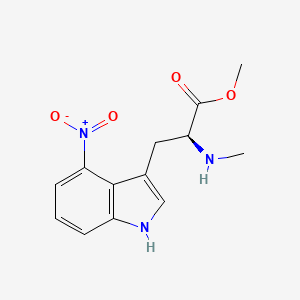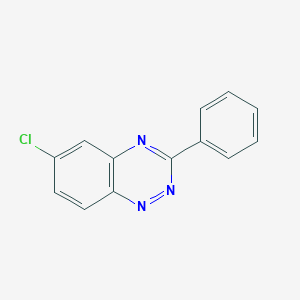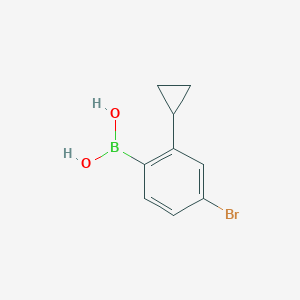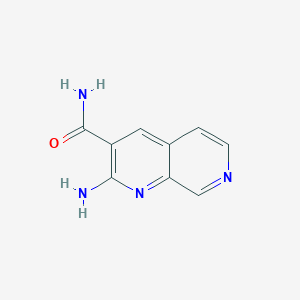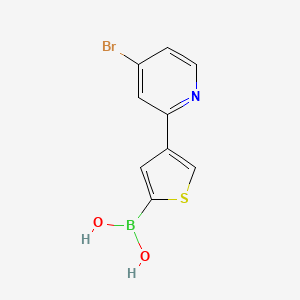
5-Butyl-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-2(3H)-furanone: is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with a butyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2(3H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl-substituted acetylenes with nucleophiles in the presence of catalysts like mercury (II) acetate . The reaction conditions, such as temperature and solvent polarity, are optimized to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to ensure high yield and purity of the compound, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Butyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the furanone ring to more saturated structures.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted furanones, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Butyl-2(3H)-furanone is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, this compound is studied for its potential bioactive properties. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is utilized in the production of fragrances and flavoring agents due to its distinct aroma.
Wirkmechanismus
The mechanism of action of 5-Butyl-2(3H)-furanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl: Known for its stability and resistance to reduction.
2-Aryl-5-butyl-1,3,4-oxadiazoles: Exhibits strong luminescence and is used in OLEDs.
5-Butyl-2-(4-methylphenyl)-1,3,4-oxadiazole: Prepared via interaction with trimethyl orthovalerate.
Uniqueness: 5-Butyl-2(3H)-furanone stands out due to its furanone ring structure, which imparts unique chemical properties and reactivity
Eigenschaften
CAS-Nummer |
31450-61-0 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
5-butyl-3H-furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
QTLGKYQQIZFPIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
